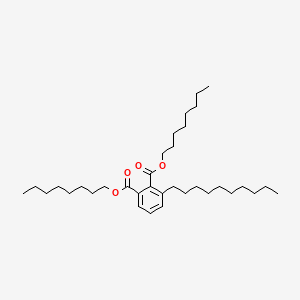![molecular formula C8H10O2 B13812759 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone is a unique organic compound characterized by its cyclobutene ring structure with acetyl groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of (1R,4S)-4-hydroxy-2-cyclopentenyl acetate with tert-butyldimethylsilyl chloride in the presence of triethylamine and dichloromethane . The reaction mixture is cooled to 0°C and stirred for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutene ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols.
科学的研究の応用
1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
- 1-[(1R)-1,4-Dimethyl-3-cyclohexen-1-yl]ethanone
- Ethanone, 1-[(1R,4S)-4-(acetyloxy)-1,2,2-trimethylcyclopentyl]-
Comparison: 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
特性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC名 |
1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone |
InChI |
InChI=1S/C8H10O2/c1-5(9)7-3-4-8(7)6(2)10/h3-4,7-8H,1-2H3/t7-,8+ |
InChIキー |
KLGOTYNIPROYRJ-OCAPTIKFSA-N |
異性体SMILES |
CC(=O)[C@@H]1C=C[C@@H]1C(=O)C |
正規SMILES |
CC(=O)C1C=CC1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)
![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)

